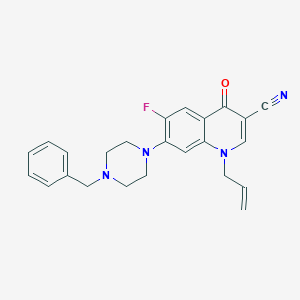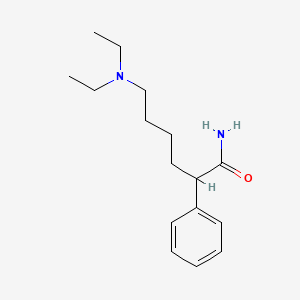
6-(Diethylamino)-2-phenylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Diethylamino)-2-phenylhexanamide” is chemically designated as acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, and is commonly known as Lidocaine . It is a local anesthetic agent that is administered topically .
Synthesis Analysis
The synthesis of Lidocaine involves an SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide . The intermediate is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline . The process involves the addition of the acyl group to the reduced N atom simultaneously with the reduction of the nitro compound .
Chemical Reactions Analysis
The chemical reactions involving “6-(Diethylamino)-2-phenylhexanamide” are complex and involve several steps. For instance, the synthesis of Lidocaine involves an SN2 reaction, which is a type of nucleophilic substitution where a lone pair from a nucleophile attacks an electron-deficient electrophilic center and bonds with it .
Applications De Recherche Scientifique
Role in Chemical Synthesis and Material Science
Flexible Structural Element in Molecular Design
6-Aminohexanoic acid, a related compound, has been acknowledged for its hydrophobic, flexible structure, contributing significantly to the synthesis of modified peptides and polyamide synthetic fibers. Its utility as a linker in biologically active structures highlights its relevance in chemical synthesis and materials science (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Biochemical and Cellular Applications
Fluorescent pH Probe for Living Cells
A derivative, 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde (DDXC), was developed into a fluorescent pH probe capable of imaging living cells in extreme acidity. This probe demonstrates the potential of 6-(Diethylamino)-2-phenylhexanamide derivatives in biochemical and cellular studies (Tong et al., 2017).
Anticancer Research
Anticancer Activity of Schiff Bases
Schiff bases derived from diethylamino phenols have shown significant anticancer activity, suggesting that 6-(Diethylamino)-2-phenylhexanamide and its analogs could serve as potential chemotherapeutic agents. These compounds have demonstrated efficacy against cancer cell lines, indicating their therapeutic potential in oncology (Uddin et al., 2020).
Photodynamic Therapy Applications
Silicon Phthalocyanines for Cancer Treatment
Silicon phthalocyanines with diethylamino phenoxy substituents have been synthesized for non-aggregated forms, showing promise in DNA cleavage and phototoxic anticancer activities. These findings underscore the applicability of 6-(Diethylamino)-2-phenylhexanamide derivatives in photodynamic therapy, particularly against neuroblastoma cell lines (Barut et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
6-(diethylamino)-2-phenylhexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-18(4-2)13-9-8-12-15(16(17)19)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRITHOZOPVWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC(C1=CC=CC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Diethylamino)-2-phenylhexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole](/img/structure/B2718657.png)
![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2718659.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2718660.png)

![2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid](/img/structure/B2718664.png)
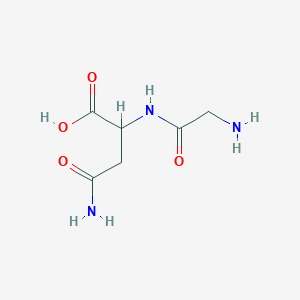
![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid](/img/structure/B2718666.png)
![6-(4-Fluorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2718667.png)
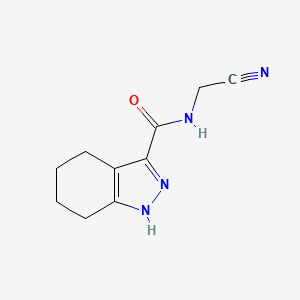
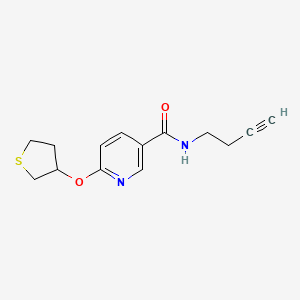
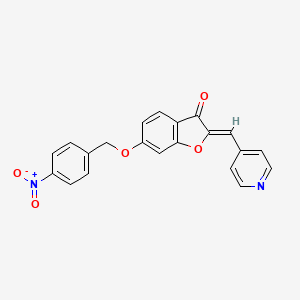
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2718673.png)
